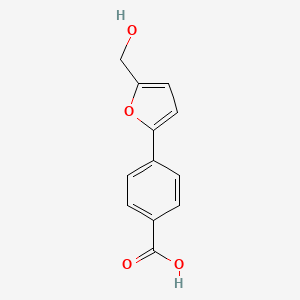

4-(5-羟甲基-呋喃-2-基)-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

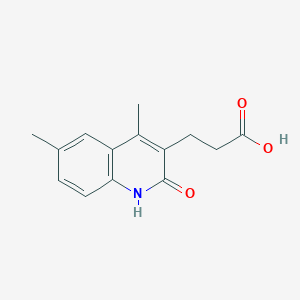

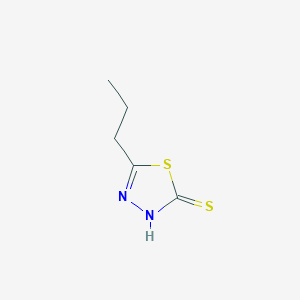

The compound of interest, 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, is a furan derivative with potential relevance in synthetic organic chemistry. Furan compounds are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of furan derivatives has been explored in various studies. For instance, a cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate has been reported to yield furanone derivatives . This process involves the formation of a cyclic oxypalladation intermediate, which is then trapped by an allene to form a pi-allylic intermediate. This intermediate can undergo further reactions, such as nucleophilic attack by bromide ions, to yield 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives . Additionally, the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-allenoic acids has been described, with the structures confirmed by X-ray single-crystal diffraction .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their reactivity and properties. In one study, the crystal structure and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid were performed, confirming the structure through various spectroscopic methods and X-ray diffraction . The molecular structures were also calculated using density functional theory (DFT) and were found to be consistent with the experimental data .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. The cyclization reaction mentioned earlier is an example of how furanones can be synthesized . The halolactonization and gamma-hydroxylation reactions are other examples of chemical transformations that can be applied to furan derivatives to obtain halogenated and hydroxylated products . The reactivity of these compounds can be further modified through subsequent reactions such as nucleophilic substitution or reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. Spectroscopic techniques such as FTIR, NMR, and mass spectrometry are commonly used to characterize these compounds . Additionally, the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to reveal physicochemical properties . The azo-benzoic acids, which are structurally related to furan derivatives, exhibit acid-base dissociation and azo-hydrazone tautomerism, indicating the complex behavior of these compounds in solution .

科学研究应用

可持续材料和聚合物

HMF及其衍生物,如2,5-呋喃二甲酸,在新一代聚合物和功能材料的合成中发挥着至关重要的作用,为石油化工原料提供了一种可再生的替代品。这些进步对于开发对环境影响较小的可持续塑料和复合材料至关重要 (Chernyshev、Kravchenko 和 Ananikov,2017)。

生物燃料和能源

将生物质转化为呋喃衍生物已显示出生产可持续生物燃料的潜力。糠醛和 HMF 可以转化为燃料添加剂和生物燃料,有助于减少对化石燃料的依赖并促进能源可持续性 (Zhao、Lu、Xu、Zhu 和 Wang,2021)。

药物应用

呋喃衍生物因其药物潜力而受到探索,包括合成生物活性核碱基和核苷。这些化合物因其抗病毒、抗肿瘤和抗菌特性而受到研究,展示了呋喃化合物在药物开发中的多功能性 (Ostrowski,2022)。

作用机制

Target of Action

It’s worth noting that furan derivatives, such as 5-hydroxymethylfurfural (hmf), have been recognized for their substantial biological activity .

Mode of Action

Furan derivatives are known for their considerable chemical reactivity . For instance, HMF, a furan derivative, has been used in the synthesis of various compounds through reactions involving its aldehyde and alcohol functionalities .

Biochemical Pathways

Furan derivatives, including hmf, have been used as precursors in the synthesis of various compounds, indicating their potential to influence multiple biochemical pathways .

Result of Action

Furan derivatives have been noted for their potential in the synthesis of various compounds, suggesting a broad range of possible effects .

Action Environment

The action, efficacy, and stability of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid can be influenced by various environmental factors. For instance, the synthesis of HMF, a furan derivative, from biomass has been achieved using specific catalysts and solvent systems . Such factors could potentially influence the action of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid.

属性

IUPAC Name |

4-[5-(hydroxymethyl)furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6,13H,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZNEPQDECMJAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360518 |

Source

|

| Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53782-69-7 |

Source

|

| Record name | 4-[5-(Hydroxymethyl)-2-furanyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53782-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)